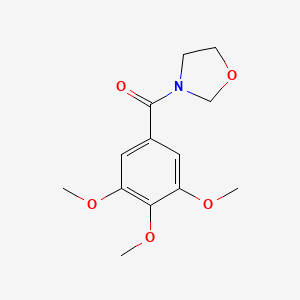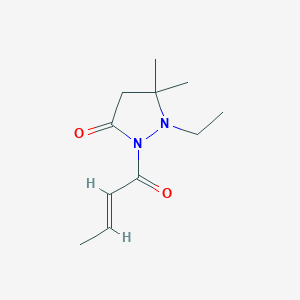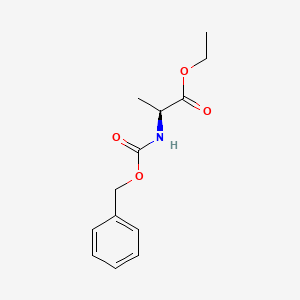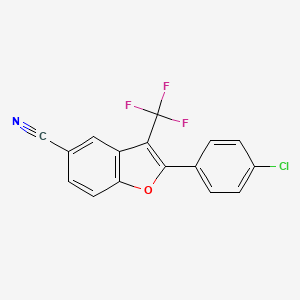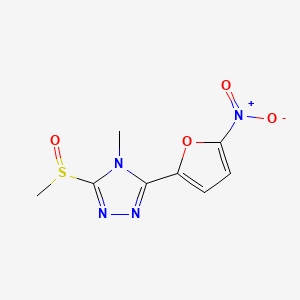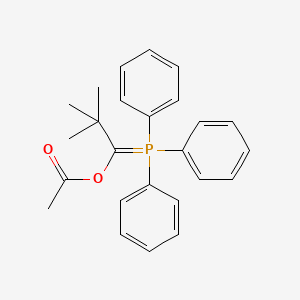![molecular formula C19H21N3O B12877020 3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide CAS No. 88328-42-1](/img/structure/B12877020.png)
3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)-3,3-dimethylbutanamide is a complex organic compound that features a quinoline ring system substituted with a pyrrole moiety and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)-3,3-dimethylbutanamide typically involves multi-step organic reactionsThe final step involves the attachment of the butanamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine compounds .
Scientific Research Applications
N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide: Shares a similar quinoline and pyrrole structure but differs in the amide group.
2-(1H-Pyrazol-1-yl)pyridine: Contains a pyrazole ring instead of a pyrrole, leading to different chemical properties and applications.
Uniqueness
N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88328-42-1 |
|---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3,3-dimethyl-N-(5-pyrrol-1-ylquinolin-6-yl)butanamide |
InChI |
InChI=1S/C19H21N3O/c1-19(2,3)13-17(23)21-16-9-8-15-14(7-6-10-20-15)18(16)22-11-4-5-12-22/h4-12H,13H2,1-3H3,(H,21,23) |
InChI Key |
KAADKXZEEBLYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C2=C(C=C1)N=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


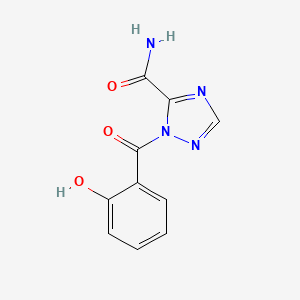
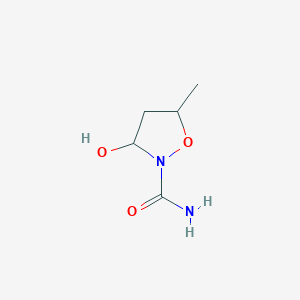
![5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12876951.png)
![2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12876961.png)
![5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
![1-Acetyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12876974.png)
